molecular formula C17H22N4O5S B1197052 7-Cysteaminomitosane CAS No. 83586-81-6

7-Cysteaminomitosane

Cat. No.: B1197052
CAS No.: 83586-81-6
M. Wt: 394.4 g/mol
InChI Key: COKNNHGNZPVVTQ-CJUKMMNNSA-N
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Description

Properties

CAS No.

83586-81-6

Molecular Formula

C17H22N4O5S

Molecular Weight

394.4 g/mol

IUPAC Name

[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(2-sulfanylethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C17H22N4O5S/c1-7-11(19-3-4-27)14(23)10-8(6-26-16(18)24)17(25-2)15-9(20-15)5-21(17)12(10)13(7)22/h8-9,15,19-20,27H,3-6H2,1-2H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1

InChI Key

COKNNHGNZPVVTQ-CJUKMMNNSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCS

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCS

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCS

Synonyms

7-cysteaminomitosane
RR 150
RR-150

Origin of Product

United States

Comparison with Similar Compounds

Methodological Recommendations for Future Studies

  • Structural Characterization : Use techniques like NMR or X-ray crystallography (referenced in for chemical structures).
  • Comparative Bioassays : Follow protocols akin to for systematic comparisons of therapeutic indices with mitomycin C or other mitosanes.
  • Data Presentation : Adhere to ACS guidelines () for tables and figures to ensure clarity and reproducibility.

5. Conclusion While this compound is hypothesized to belong to the mitosane family, the absence of direct evidence limits a rigorous comparison. Future studies should prioritize synthesis, characterization, and bioactivity profiling using methodologies aligned with standards in and .

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